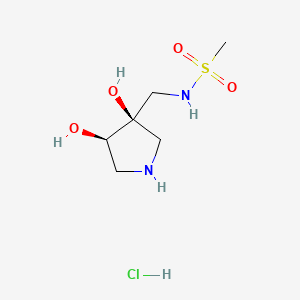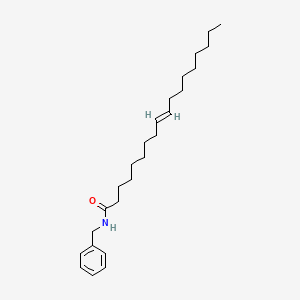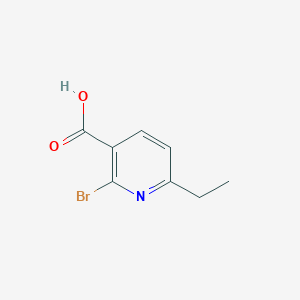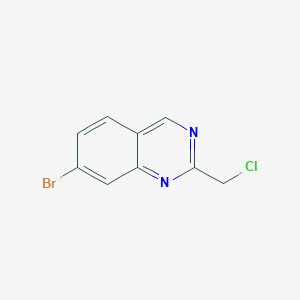
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring with hydroxyl groups and a methanesulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of hydroxyl groups and the methanesulfonamide group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert the methanesulfonamide group to a different functional group.
Substitution: The methanesulfonamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Applications De Recherche Scientifique
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups and methanesulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride
- rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
Uniqueness
rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C6H15ClN2O4S |
|---|---|
Poids moléculaire |
246.71 g/mol |
Nom IUPAC |
N-[[(3R,4R)-3,4-dihydroxypyrrolidin-3-yl]methyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O4S.ClH/c1-13(11,12)8-4-6(10)3-7-2-5(6)9;/h5,7-10H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Clé InChI |
OUGRBOXUMWPDDG-KGZKBUQUSA-N |
SMILES isomérique |
CS(=O)(=O)NC[C@@]1(CNC[C@H]1O)O.Cl |
SMILES canonique |
CS(=O)(=O)NCC1(CNCC1O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)

![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)
![rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans](/img/structure/B12312240.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)




![Thiabicyclo[3.1.0]hexane-3,3-dione, cis](/img/structure/B12312265.png)
![4-[5-[1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-(1-hydroxypropan-2-yl)benzamide](/img/structure/B12312283.png)
![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B12312287.png)
